molecular formula C14H20BrNO B8806437 (5-Bromo-2-(2-ethylpiperidin-1-YL)phenyl)methanol

(5-Bromo-2-(2-ethylpiperidin-1-YL)phenyl)methanol

Cat. No. B8806437
M. Wt: 298.22 g/mol
InChI Key: XROFLDKCVHTCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-(2-ethylpiperidin-1-YL)phenyl)methanol is a useful research compound. Its molecular formula is C14H20BrNO and its molecular weight is 298.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-(2-ethylpiperidin-1-YL)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-(2-ethylpiperidin-1-YL)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-2-(2-ethylpiperidin-1-YL)phenyl)methanol

Molecular Formula

C14H20BrNO

Molecular Weight

298.22 g/mol

IUPAC Name

[5-bromo-2-(2-ethylpiperidin-1-yl)phenyl]methanol

InChI

InChI=1S/C14H20BrNO/c1-2-13-5-3-4-8-16(13)14-7-6-12(15)9-11(14)10-17/h6-7,9,13,17H,2-5,8,10H2,1H3

InChI Key

XROFLDKCVHTCJG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(2-ethylpiperidin-1-yl)benzaldehyde (obtained in step 1, 10 g, 0.0484 mol) in methanol (100 mL) under nitrogen, was added sodium borohydride (1.28 g, 0.0484 mol) at 0° C. in portions. After being stirred at room temperature for a period of 1 h, the reaction mixture was evaporated to remove methanol. The resulting crude product was taken in water (100 mL) and extracted in ethyl acetate. The separated organic layer was washed with water, dried over sodium sulphate and concentrated under reduced pressure to afford the titled compound as yellow liquid (8.8 g, 88%). 1H NMR (DMSO-d6, 400 MHz) δ 7.54-7.55 (1H, s), 7.34-7.54 (1H, m), 7.07-7.09 (1H, d), 5.17-5.20 (1H, t), 4.59-4.64 (1H, d), 4.43-4.48 (1H, d), 2.77-2.84 (2H, m), 2.442-2.449 (1H, m), 1.74 (2H, t), 1.53-1.56 (2H, t), 1.32-1.34 (2H, m), 1.15-1.19 (2H, m), 0.60-0.64 (3H, t).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

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